molecular formula C23H36O3 B106120 3beta-Acetoxy-5alpha-pregnan-20-one CAS No. 906-83-2

3beta-Acetoxy-5alpha-pregnan-20-one

Cat. No.: B106120
CAS No.: 906-83-2
M. Wt: 360.5 g/mol
InChI Key: GFHOQCXDABGYAL-POBGKJHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta-Hydroxy-5alpha-pregnan-20-one acetate is a steroid ester.

Scientific Research Applications

Isolation and Structural Elucidation

  • Research has identified new pregnane steroids, including 3beta-acetoxy-5alpha-pregnan-20-one, isolated from the twigs and leaves of Turraea pubescens. These compounds were structurally elucidated using spectroscopic data and chemical methods (Wang, Fan, & Yue, 2006).

Metabolic Studies

  • Syntheses of deuterium-labelled pregnanolone sulphates, including 3beta-hydroxy-5alpha-pregnan-20-one sulphate, have been reported for metabolic studies in humans. These compounds play a crucial role in understanding human steroid metabolism (Baillie, Sjövall, & Herz, 1975).

Pregnancy and Neuroactive Steroids

  • In a study measuring neuroactive pregnanolone isomers in pregnant women, 3beta-hydroxy-5alpha-pregnan-20-one was identified and analyzed for its role during pregnancy. This research provides insights into hormonal changes and their potential effects during pregnancy (Pařízek et al., 2005).

Drug Metabolism and Enzymatic Activities

  • The metabolism of 3beta-hydroxy-5alpha-pregnan-20-one sulphate was studied, revealing gender differences in metabolic pathways in rats. This research contributes to understanding how steroids like this compound are metabolized in different sexes (Baillie, Eriksson, Herz, & Sjövall, 1975).

Significance in Pregnancy

  • The physiological significance of steroids like 3beta-hydroxy-5alpha-pregnan-20-one during pregnancy was explored, highlighting its potential origins and role in fetal and maternal health (Pasqualini, Chaudhuri, & Nguyen, 1975).

Modulation of Enzyme Activities

  • Studies on 3beta-hydroxy-5alpha-pregnan-20-one's effects on enzymatic activities, such as 3beta-hydroxysteroid dehydrogenase in equine placenta, provide insights into its biological functions and interactions (Chavatte, Rossdale, & Tait, 1995).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

Mechanism of Action

Target of Action

The primary target of 3beta-Acetoxy-5alpha-pregnan-20-one, also known as 5alpha-Pregnan-3beta-ol-20-one 3beta-acetate, is the γ-aminobutyric acid A (GABA A) receptors . These receptors are the major inhibitory neurotransmitter receptors in the brain and play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of GABA A receptors . This means that it enhances the effect of GABA at these receptors, increasing the influx of chloride ions into the neuron and thereby hyperpolarizing the neuron. This hyperpolarization makes the neuron less likely to fire, thus exerting an inhibitory effect on neurotransmission .

Biochemical Pathways

This compound is a metabolite of the ovarian/adrenal steroid progesterone . It is involved in the steroidogenesis pathway, where cholesterol is converted to pregnenolone, then to progesterone, and finally to this compound . The modulation of GABA A receptors by this compound can affect various downstream pathways, including those involved in mood regulation, anxiety, and seizure activity.

Result of Action

The action of this compound on GABA A receptors results in anxiolytic, anti-convulsant, and anesthetic effects . It has been shown to enhance exploratory, anti-anxiety, social, and sexual behaviors in animal models .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its efficacy may be affected by the hormonal status of the individual, as suggested by studies showing enhanced effects in ovariectomized estrogen-primed rats . Additionally, factors such as stress and diet could potentially influence the levels of endogenous neuroactive steroids and thereby modulate the action of this compound.

Biochemical Analysis

Biochemical Properties

3beta-Acetoxy-5alpha-pregnan-20-one is a metabolite of the ovarian/adrenal steroid progesterone . It acts as a positive allosteric modulator (PAM) of γ-aminobutyric acid A (GABA A) receptors . This interaction with GABA A receptors suggests that it may have anesthetic, anxiolytic, and anti-convulsant effects .

Cellular Effects

The cellular effects of this compound are primarily mediated through its interaction with GABA A receptors. Infusions of this compound to the ventral tegmental area enhance exploratory, anti-anxiety, social and sexual behaviors, and concomitantly increase its concentrations in the hippocampus, diencephalon, and cortex of ovariectomized estrogen-primed rats .

Molecular Mechanism

At the molecular level, this compound exerts its effects by acting as a positive allosteric modulator of GABA A receptors . This means that it binds to these receptors and enhances their response to GABA, the primary inhibitory neurotransmitter in the central nervous system.

Temporal Effects in Laboratory Settings

Therefore, researchers must assume responsibility to confirm product identity and/or purity .

Dosage Effects in Animal Models

Its role as a positive allosteric modulator of GABA A receptors suggests that it may have dose-dependent effects on behaviors such as anxiety, exploration, social interaction, and sexual behavior .

Metabolic Pathways

This compound is a metabolite of the ovarian/adrenal steroid progesterone This suggests that it may be involved in the metabolic pathways of these hormones

Transport and Distribution

Its role as a positive allosteric modulator of GABA A receptors suggests that it may interact with these receptors in various parts of the brain .

Subcellular Localization

Given its role as a positive allosteric modulator of GABA A receptors, it is likely to be found in areas of the cell where these receptors are present .

Properties

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17-,18-,19+,20-,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHOQCXDABGYAL-POBGKJHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906-83-2
Record name NSC18318
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3beta-Acetoxy-5alpha-pregnan-20-one
Reactant of Route 2
Reactant of Route 2
3beta-Acetoxy-5alpha-pregnan-20-one
Reactant of Route 3
3beta-Acetoxy-5alpha-pregnan-20-one
Reactant of Route 4
Reactant of Route 4
3beta-Acetoxy-5alpha-pregnan-20-one
Reactant of Route 5
3beta-Acetoxy-5alpha-pregnan-20-one
Reactant of Route 6
Reactant of Route 6
3beta-Acetoxy-5alpha-pregnan-20-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.